(R)-1-(2-Fluorophenyl)propan-1-amine hydrochloride
Overview
Description
(R)-1-(2-Fluorophenyl)propan-1-amine hydrochloride, also known as R-FPP-HCl, is a synthetic compound used for a variety of scientific research applications. It is a chiral compound that is used in the synthesis of pharmaceuticals, and is known for its biochemical and physiological effects.
Scientific Research Applications
Structure-Activity Relationships in Medicinal Chemistry
Research on bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines, which share the fluorophenyl and amine components with the compound of interest, has shown that modifications to the scaffold can significantly affect binding affinities at dopamine transporters, serotonin transporters, and sigma1 receptors. This work highlights the therapeutic potential of these compounds in treating psychostimulant use disorders, suggesting that structural analogs might be explored for similar applications (Slack et al., 2020).
Synthesis and Evaluation of Amines in Drug Development
The synthesis and evaluation of 2-substituted 2-aminopropane-1,3-diols and 2-aminoethanols for immunosuppressive activity indicate the potential of amines in medicinal chemistry. These compounds were tested for their effects on rat skin allograft and lymphocyte activity, showing the importance of the amine and hydroxyl functional groups in immunosuppressive drugs. Such studies provide a foundation for using amines in the development of new therapeutic agents (Kiuchi et al., 2000).
Pharmacokinetic and Metabolic Studies
Investigations into the pharmacokinetics and metabolism of selective androgen receptor modulators in rats, such as S-1 [3-(4-fluorophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]-propanamide], provide valuable insights into the behavior of fluorinated amines in biological systems. These studies examine aspects such as absorption, clearance, and metabolic pathways, essential for understanding the potential applications and safety profiles of new compounds (Wu et al., 2006).
Neurotoxicological Evaluation
Research on the neurotoxicological properties of potential metabolites of serotonergic neurotoxins, like 2-(methylamino)-1-(2,4,5-trihydroxyphenyl)propane, offers insights into the effects of amines on the central nervous system. These studies are crucial for assessing the safety and potential neurotoxic risks of new compounds in drug development (Zhao et al., 1992).
properties
IUPAC Name |
(1R)-1-(2-fluorophenyl)propan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN.ClH/c1-2-9(11)7-5-3-4-6-8(7)10;/h3-6,9H,2,11H2,1H3;1H/t9-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVIJOOJNOZEOGM-SBSPUUFOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C1=CC=CC=C1F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30704160 | |
Record name | (1R)-1-(2-Fluorophenyl)propan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30704160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-(2-Fluorophenyl)propan-1-amine hydrochloride | |
CAS RN |
1168139-44-3 | |
Record name | (1R)-1-(2-Fluorophenyl)propan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30704160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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